molecular formula C11H15ClN2O B2602057 N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride CAS No. 1803588-58-0

N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride

Cat. No.: B2602057
CAS No.: 1803588-58-0
M. Wt: 226.7
InChI Key: VEKRRZAYFMUIGG-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . This compound is known for its unique structure, which includes an isoindoline ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide
  • N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)formamide
  • N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)propionamide

Uniqueness

N-(2,3-Dihydro-1H-isoindol-5-ylmethyl)acetamide hydrochloride is unique due to its specific acetamide group and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(14)13-5-9-2-3-10-6-12-7-11(10)4-9;/h2-4,12H,5-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKRRZAYFMUIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC2=C(CNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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